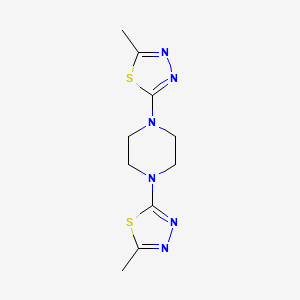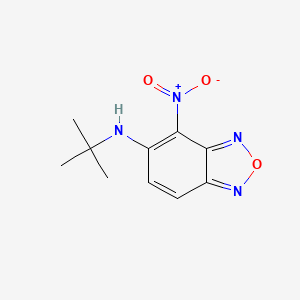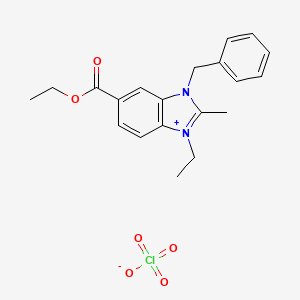
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C10H14N6S2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.07213682 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Direcciones Futuras
The future directions for research on “1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine” could include further investigation into its synthesis, physical and chemical properties, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine and its derivatives are known to exhibit potent antimicrobial activity . The primary targets of this compound are various pathogens, including E. coli, B. mycoides, and C. albicans . These targets play a crucial role in the pathogenesis of various infectious diseases.
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the pathogens
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the target pathogens, disrupting their normal functions and leading to their death or inhibition .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of various pathogens . This leads to a decrease in the severity of the infectious diseases caused by these pathogens.
Análisis Bioquímico
Biochemical Properties
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as glutaminase, which is crucial for glutamine metabolism . The compound’s interaction with glutaminase results in the inhibition of glutamine conversion, affecting cellular energy production and biosynthesis processes . Additionally, this compound has been observed to bind to specific protein targets, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the STAT3 signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions . The compound’s interaction with glutaminase, for instance, involves binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound has been shown to induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . Higher doses can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s inhibition of glutaminase affects the glutamine metabolism pathway, leading to altered levels of glutamate and other metabolites . Additionally, this compound has been shown to impact the tricarboxylic acid cycle and glycolysis, further influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization . Studies have shown that this compound accumulates in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects on metabolic pathways and cellular functions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it interacts with mitochondrial enzymes and proteins, influencing energy production and metabolic processes .
Propiedades
IUPAC Name |
2-methyl-5-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6S2/c1-7-11-13-9(17-7)15-3-5-16(6-4-15)10-14-12-8(2)18-10/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIAFJQBUZEEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B5011890.png)
![methyl 2-[[2-[[2-(diethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate](/img/structure/B5011899.png)

![methyl 1-adamantyl[(3-chlorobenzoyl)amino]acetate](/img/structure/B5011903.png)

![Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate](/img/structure/B5011921.png)
![Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)
![(5Z)-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5011936.png)
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)
![1-[4-[4-[(2-Prop-2-enoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5011946.png)

![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)
![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)
![[5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B5011982.png)
